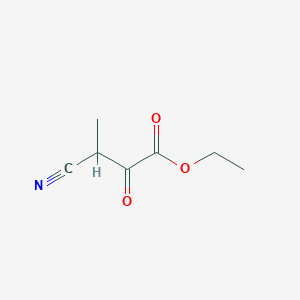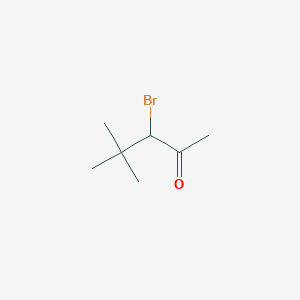
Ethyl 3-cyano-3-methyl-2-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyano-3-methyl-2-oxopropanoate is a chemical compound with the CAS Number: 524729-53-1 . Its molecular weight is 155.15 and its IUPAC name is ethyl 3-cyano-2-oxobutanoate . The compound is stored in dry conditions at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO3/c1-3-11-7(10)6(9)5(2)4-8/h5H,3H2,1-2H3 . The InChI key is DOHIIYWAVNJMJZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 155.15 . It is stored in dry conditions at room temperature .Wissenschaftliche Forschungsanwendungen
Ethylene Perception Inhibition
Research on ethylene perception inhibitors like 1-methylcyclopropene (1-MCP) has significantly advanced our understanding of ethylene's role in the ripening and senescence of fruits and vegetables. 1-MCP's commercialization has led to its rapid adoption in the apple industry, demonstrating its potential to maintain product quality. This inhibitor is crucial for exploring ethylene's role further and potentially improving the shelf life and quality of various agricultural products (Watkins, 2006).
Catalytic Activities in Organic Synthesis
Poly(3,4-ethylenedioxythiophene) has been utilized to immobilize metal particle catalysts and reagents, showcasing catalytic activities in the hydrogenation of nitrophenol and the electro-oxidation of methanol, formic acid, and borohydride. Such systems highlight the potential of ethyl 3-cyano-3-methyl-2-oxopropanoate derivatives in facilitating various organic transformations, contributing to the development of new, efficient catalytic processes (Sivakumar & Phani, 2011).
Synthesis of Substituted Esters
The synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates from ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate illustrates the versatility of this compound in organic synthesis. This approach highlights its utility in creating complex organic molecules, potentially useful in the synthesis of pharmaceuticals and other valuable chemical compounds (Larionova et al., 2013).
Inhibiting Ethylene Responses in Plants
Recent discoveries have identified organic molecules capable of blocking the ethylene receptor, offering insights into ethylene's physiological role in plants. Compounds like cyclopropenes have shown promise in binding to the ethylene receptor, preventing ethylene's physiological action and offering potential commercial applications in extending the shelf life of fruits, vegetables, and cut flowers (Sisler & Serek, 1997).
Drug Development and Metabolite Profiling
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a novel molecule with potent acetylcholinesterase inhibition properties, underscores the significance of this compound derivatives in medicinal chemistry. The development of analytical methods for quantitative measurement and in vitro metabolite profiling of such molecules is crucial for advancing drug discovery and development (Nemani et al., 2018).
Safety and Hazards
The safety information for Ethyl 3-cyano-3-methyl-2-oxopropanoate indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302-H312-H315-H319-H332-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Eigenschaften
IUPAC Name |
ethyl 3-cyano-2-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-11-7(10)6(9)5(2)4-8/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHIIYWAVNJMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2839145.png)


![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2839148.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2839149.png)
![(Z)-2-(3-fluorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2839151.png)




![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2839162.png)


